Ald-Ph-PEG2-amine TFA salt
Overview
Description
Ald-Ph-PEG2-amine TFA salt is a small molecule PEG linker with a benzaldehyde moiety and a terminal amine NH2 group . The benzaldehyde can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Molecular Structure Analysis
The molecular formula of Ald-Ph-PEG2-amine TFA salt is C14H20N2O4 . Its molecular weight is 280.3 g/mol . The InChI code is 1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14 (18)13-3-1-12 (11-17)2-4-13/h1-4,11H,5-10,15H2, (H,16,18) .Chemical Reactions Analysis
The benzaldehyde moiety in Ald-Ph-PEG2-amine TFA salt can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .Physical And Chemical Properties Analysis
Ald-Ph-PEG2-amine TFA salt has a molecular weight of 280.3 g/mol . . The storage temperature is -20°C .Scientific Research Applications
Drug Delivery Systems
Ald-Ph-PEG2-amine TFA salt: is utilized in the development of drug delivery systems due to its hydrophilic PEG linkers . These linkers enhance the water solubility of drugs, allowing for more efficient delivery in aqueous solutions . The compound’s ability to react with carboxylic acids and activated NHS esters makes it a versatile connector for attaching therapeutic agents to targeting molecules, thus improving the specificity and efficacy of drug treatments.
Surface Modification of Nanoparticles
The compound is instrumental in the surface modification of nanoparticles. Its benzaldehyde moiety can undergo reactions with primary amine groups, which is beneficial for attaching various functional groups to nanoparticle surfaces. This modification can improve the biocompatibility and stability of nanoparticles, making them suitable for various biomedical applications, including imaging and diagnostics .
Bioconjugation in Diagnostic Assays
Ald-Ph-PEG2-amine TFA salt: serves as a non-cleavable linker in bioconjugation processes for diagnostic assays. The presence of both aldehyde and amine groups allows for stable conjugation of biomolecules, such as antibodies or proteins, to detection agents. This stability is crucial for the development of sensitive and accurate diagnostic tools .
Synthesis of Polymer-Based Biomaterials
The compound’s terminal amine group can react with other carbonyl compounds to synthesize polymer-based biomaterials. These materials have applications in tissue engineering and regenerative medicine, where they can be used to create scaffolds that support cell growth and tissue formation .
Preparation of Targeted Therapeutics
The benzaldehyde group of Ald-Ph-PEG2-amine TFA salt can be used to attach targeting ligands to therapeutic agents. This targeted approach ensures that the therapeutic agent is delivered directly to the site of action, minimizing side effects and enhancing treatment outcomes .
Research on Hydrogel Formation
Researchers use Ald-Ph-PEG2-amine TFA salt in the study of hydrogel formation. The compound’s reactive groups can be involved in cross-linking reactions that lead to the formation of hydrogels. These hydrogels have potential applications in drug delivery, wound healing, and as matrices for cell culture .
properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVIFAPOMVRMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197353 | |
Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-Ph-PEG2-amine TFA salt | |
CAS RN |
2055013-56-2 | |
Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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